
UDP-GlcNAc-pyruvate enol ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-N-acetyl-3-O-(1-carboxylatovinyl)-alpha-D-glucosamine(3-) is a UDP-N-acetyl-3-O-(1-carboxylatovinyl)-D-glucosamine(3-) in which the anomeric centre of the glucosamine fragment has alpha-configuration. It is a conjugate base of an UDP-N-acetyl-3-O-(1-carboxyvinyl)-alpha-D-glucosamine.
Aplicaciones Científicas De Investigación
Peptidoglycan Biosynthesis
UDP-GlcNAc-pyruvate enol ether serves as a crucial substrate in the biosynthesis of UDP-N-acetylmuramic acid (UDP-MurNAc), a fundamental component of bacterial cell walls. The enzyme UDP-N-acetylglucosamine-enolpyruvate transferase (MurA) catalyzes the enol-pyruvylation of UDP-N-acetylglucosamine using phosphoenolpyruvate (PEP) as a donor substrate, resulting in the formation of UDP-MurNAc . This reaction is the first committed step in peptidoglycan biosynthesis and is essential for bacterial growth and survival.
Enzymatic Assays and Quantification
Recent advancements have introduced enzymatic methods to quantify UDP-GlcNAc levels in biological samples. For instance, a study developed an assay based on O-GlcNAcylation reactions to measure UDP-GlcNAc concentrations across various mouse tissues . This method demonstrated high recovery rates and strong correlations with existing data on nucleotide sugars, highlighting its utility for metabolic studies.
Table: UDP-GlcNAc Concentrations in Mouse Tissues
Tissue | Concentration (pmol/mg) |
---|---|
Liver | 240 |
Kidney | 120 |
Heart | 80 |
Skeletal Muscle | 14 |
Brain | 50 |
Role in Pathogenicity and Immunology
Pyruvylated monosaccharides, including those derived from this compound, have been implicated in bacterial virulence. For example, pyruvylated N-acetylmannosamine has been identified as an epitope on bacterial cell wall glycopolymers that serve as ligands for cell surface proteins . This interaction plays a critical role in the pathogenicity of bacteria such as Bacillus anthracis.
Structural Insights
Structural studies have provided insights into the conformational dynamics of enzymes involved in utilizing this compound. For instance, crystal structures of MurB enzymes from various bacteria reveal how substrate binding induces significant conformational changes that are essential for catalytic activity . These structural insights are crucial for understanding enzyme mechanics and developing inhibitors that could serve as potential antibiotics.
Case Study 1: Inhibition by Fosfomycin
A comprehensive study on MurA from Acinetobacter baumannii demonstrated that fosfomycin acts as a potent inhibitor by covalently modifying the active site cysteine. This inhibition was shown to significantly affect peptidoglycan biosynthesis, leading to increased susceptibility to other antibiotics .
Case Study 2: Quantification Method Development
The development of an enzymatic assay for quantifying UDP-GlcNAc has been validated through rigorous testing across different tissues. This method not only provides insights into metabolic flux but also aids in understanding diseases where glycosylation patterns are altered .
Propiedades
Fórmula molecular |
C20H26N3O19P2-3 |
---|---|
Peso molecular |
674.4 g/mol |
Nombre IUPAC |
2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxyprop-2-enoate |
InChI |
InChI=1S/C20H29N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,9-10,12-17,19,24,27-29H,1,5-6H2,2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1 |
Clave InChI |
BEGZZYPUNCJHKP-DBYWSUQTSA-K |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)[O-] |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.